9-Benzyladenine

Description

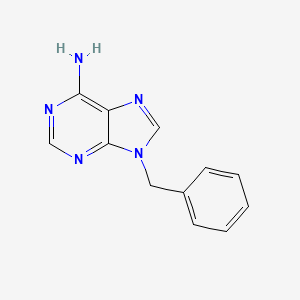

Structure

3D Structure

Properties

IUPAC Name |

9-benzylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHCSNNEUHXNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195371 | |

| Record name | 9-Benzyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813376 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4261-14-7 | |

| Record name | 9-(Phenylmethyl)-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4261-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Benzyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Benzyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unassuming Isomer: A Technical History of 9-Benzyladenine

This guide provides an in-depth technical analysis of 9-benzyladenine (9-BA), distinguishing its history, synthesis, and pharmacological utility from its more famous isomer, N6-benzyladenine (6-BA).

Executive Summary

This compound (9-BA) represents a classic case of "chemical identity crisis" in purine pharmacology. Historically overshadowed by its isomer N6-benzyladenine (the potent cytokinin 6-BA), 9-BA was initially dismissed as a biologically inactive byproduct of adenine alkylation. However, rigorous structure-activity relationship (SAR) studies in the late 20th century repositioned 9-BA as a critical scaffold for Phosphodiesterase-4 (PDE4) inhibitors and Toll-like Receptor 7 (TLR7) agonists . This guide details the evolution of 9-BA from a synthetic impurity to a lead compound in anti-inflammatory and antiviral drug discovery.

Part 1: The Discovery & The "Wrong" Isomer (1950s–1970s)

The Cytokinin Context

In the 1950s, the discovery of kinetin and subsequent synthesis of N6-benzyladenine (6-BA) revolutionized plant physiology.[1] Researchers rushed to synthesize adenine analogs to map the structural requirements for cytokinin activity.

-

The Goal: Synthesize N6-substituted adenines to promote cell division.

-

The Result: Direct alkylation of adenine often yielded mixtures.[2] While N6-substitution required specific precursors (e.g., 6-chloropurine + benzylamine), direct benzylation of adenine produced This compound as the thermodynamically stable product, which lacked cytokinin activity.

The Regioselectivity Challenge (Leonard & Fujii, 1963)

The definitive characterization of 9-BA emerged from fundamental studies on purine tautomerism and alkylation.

-

Key Players: Nelson J. Leonard and Tozo Fujii (University of Illinois), and later J.A. Montgomery.

-

The Mechanism: Adenine exists in tautomeric equilibrium (N9-H vs. N7-H).[2] Under basic conditions, the adeninate anion is ambident.

-

Polar Aprotic Solvents (DMSO/DMF): Favor N9-alkylation (9-BA) due to thermodynamic control.

-

Non-polar/Protic Solvents: Can shift ratios toward N3 or N7 isomers (kinetic control).

-

Historical Insight: Leonard and Fujii (1963) utilized "blocking groups" to direct alkylation, proving that 1-benzyladenine could rearrange to N6-benzyladenine under basic conditions (Dimroth Rearrangement), while This compound remained stable , confirming its lack of cytokinin activity was intrinsic, not metabolic.

Part 2: Chemical Synthesis & Structural Characterization

The Synthesis Protocols

The synthesis of 9-BA has evolved from low-yielding "cook-and-look" methods to optimized, regioselective protocols.[3]

Method A: Direct Alkylation (The Classic Route)

-

Reagents: Adenine, Benzyl Bromide, Base (

or -

Solvent: DMF or DMSO (Critical for N9 selectivity).

-

Yield: ~60-80% N9-isomer; ~10-20% N3/N7 byproducts.

Method B: The "Improved" Sun & Hosmane Protocol (2001)

To avoid tedious column chromatography required to separate the N3 isomer, Sun and Hosmane developed a method using phase transfer catalysis or specific solvent gradients to crystallize pure 9-BA directly.

Visualization: The Regioselectivity Pathway

The following diagram illustrates the competitive alkylation pathways defined by solvent polarity and base strength.

Figure 1: Regioselective alkylation of adenine.[2][4] Polar aprotic solvents favor the N9-isomer (9-BA).[2]

Part 3: Pharmacological Renaissance (1990s–Present)

From Inactive Cytokinin to PDE4 Inhibitor

While 6-BA stimulates plant growth, 9-BA was found to mimic the adenosine core of cAMP. In the late 1990s and 2000s, researchers (e.g., Boichot, Lugnier) identified this compound derivatives as potent Phosphodiesterase-4 (PDE4) inhibitors .[5]

-

Mechanism: PDE4 hydrolyzes cAMP to AMP. Inhibiting PDE4 elevates intracellular cAMP, reducing inflammation (TNF-

release). -

Lead Compound: NCS 613 (a this compound derivative).[5][6][7]

-

Selectivity: High affinity for PDE4, low affinity for PDE1/3/5.

-

Advantage: Unlike Rolipram (the archetypal PDE4 inhibitor), 9-BA derivatives often show reduced emetic (vomiting) side effects.

-

TLR7 Agonism & Antiviral Activity

Further modification at the C8 position of the this compound scaffold (e.g., 8-hydroxy-9-benzyladenine) creates compounds that bind Toll-like Receptor 7 (TLR7) .

-

Effect: Induction of Interferon-

(IFN- -

Application: Antiviral therapy (Hepatitis C) and vaccine adjuvants.

Visualization: PDE4 Inhibition Mechanism

Figure 2: Mechanism of action for this compound derivatives (NCS 613) as PDE4 inhibitors.[2][8][9]

Part 4: Technical Protocols

Optimized Synthesis of this compound

Based on Sun & Hosmane (2001) and Buyens et al. (University of Pretoria).

Reagents:

-

Adenine (10 mmol)

-

Benzyl Bromide (11 mmol)

-

Potassium Carbonate (

, 15 mmol) -

Solvent: DMF (Dimethylformamide) - Dry

Step-by-Step:

-

Suspension: Suspend adenine and

in dry DMF (50 mL) under inert atmosphere ( -

Alkylation: Add benzyl bromide dropwise.

-

Heating: Heat the mixture to 90°C for 4–6 hours. Note: Higher temperatures (>120°C) may increase N3/N7 byproducts.

-

Workup: Remove DMF in vacuo. Resuspend residue in water to dissolve inorganic salts.

-

Filtration: The crude product (mostly 9-BA) precipitates. Filter and wash with water.

-

Purification: Recrystallize from Ethanol/Water (or Methanol). 9-BA crystallizes as white needles (m.p. ~233–235°C).[2]

-

Validation:

-

1H NMR (DMSO-d6):

8.26 (s, 1H, H8), 8.16 (s, 1H, H2), 7.3 (m, 5H, Ph), 5.37 (s, 2H, -

Differentiation: N3-benzyladenine shows a distinct shift for the methylene protons and H2/H8 signals.

-

Comparative Data: 9-BA vs. 6-BA

| Feature | This compound (9-BA) | N6-Benzyladenine (6-BA) |

| Structure | Benzyl group on Imidazole Ring (N9) | Benzyl group on Exocyclic Amine (N6) |

| Primary Biological Role | PDE4 Inhibitor / TLR7 Agonist Scaffold | Cytokinin (Plant Hormone) |

| Synthesis Selectivity | Major product in polar aprotic solvents | Requires displacement of 6-Cl or amine alkylation |

| Melting Point | ~233–235°C | ~230–232°C |

| Solubility | Low in water; Soluble in DMSO | Low in water; Soluble in dilute acid/base |

| Key Derivative | NCS 613 (Anti-inflammatory) | Kinetin / Zeatin analogs |

References

-

Leonard, N. J., & Fujii, T. (1963). The Synthesis of Compounds Related to Cytokinins.[1] Proceedings of the National Academy of Sciences, 50(6), 1059–1065. Link

-

Sun, Z., & Hosmane, R. S. (2001). An Improved Synthesis of this compound: A Model for Adenosine and Its Analogues. Synthetic Communications, 31(4), 549–554. Link

-

Buyens, D. M. S., et al. (2019). Solvent-directed Regioselective Benzylation of Adenine: Characterization of Nthis compound and N3-benzyladenine. Journal of Heterocyclic Chemistry, 56, 582.[2] Link

-

Boichot, E., et al. (2000).[5][7][10] Anti-inflammatory activities of a new series of selective phosphodiesterase 4 inhibitors derived from this compound. Journal of Pharmacology and Experimental Therapeutics, 292(2), 647-653.[7][10][11] Link

-

Jin, G., et al. (2006). Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists. Bioorganic & Medicinal Chemistry Letters, 16(17), 4559-4563. Link

Sources

- 1. Benzyladenine-stimulation of nuclear DNA synthesis and cell division in germinating maize | Seed Science Research | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. scielo.br [scielo.br]

- 6. US7629335B2 - Anti-inflammatory androstane derivative - Google Patents [patents.google.com]

- 7. NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells and Human Lung Adenocarcinoma Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Alterations of cAMP/cGMP Signaling Pathways in Lupus Nephritis [nephrojournal.com]

- 11. probiologists.com [probiologists.com]

9-Benzyladenine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 9-benzyladenine (9-BAP), a synthetic cytokinin crucial for advancements in plant biotechnology and of growing interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the synthesis, application, and mechanism of this versatile molecule.

Section 1: Foundational Understanding of this compound

This compound is a synthetic aromatic cytokinin, a class of plant hormones that primarily promote cell division (cytokinesis).[1][2] Its structure, characterized by a benzyl group attached to the N9 position of the adenine purine ring, distinguishes it from its more commonly used isomer, 6-benzylaminopurine (6-BAP). While both are potent inducers of plant cell proliferation, their distinct structures can lead to differences in activity and metabolic fate. Beyond its well-established roles in agriculture and horticulture, the adenine scaffold of 9-BAP makes it a molecule of interest for medicinal applications, including potential antiviral and anti-cancer properties.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 9-BAP is essential for its effective use in both in vitro and in vivo systems. The following table summarizes key properties:

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₁N₅ | [4] |

| Molecular Weight | 225.26 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 233-235 °C | [5] |

| Solubility | Soluble in DMSO. | [4] |

| Storage | Store at 0-4 °C for short-term and -20 °C for long-term. | [4] |

Section 2: Synthesis of this compound

The regioselective synthesis of this compound is a critical process, as the position of the benzyl group on the adenine ring dictates its biological activity. The most common and effective method involves the alkylation of adenine with benzyl bromide or benzyl chloride under basic conditions.[3][6] The choice of solvent plays a crucial role in directing the benzylation to the N9 position over other potential sites like N3, N7, or N6.[3]

Principle of Regioselective Synthesis

The synthesis hinges on the deprotonation of adenine by a base to form an adeninate anion. This anion then acts as a nucleophile, attacking the electrophilic benzyl halide. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), are favored as they solvate the cation of the base, leaving the adeninate anion more reactive and sterically directing the bulky benzyl group to the less hindered N9 position.[3] In contrast, polar protic solvents can lead to a mixture of isomers.[3]

Detailed Synthesis Protocol

This protocol provides a robust method for the synthesis of this compound with a high degree of regioselectivity.

Materials:

-

Adenine

-

Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Benzyl bromide or Benzyl chloride

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add adenine (1 equivalent).

-

Solvent Addition: Add anhydrous DMSO to the flask to create a suspension.

-

Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents) portion-wise to the adenine suspension. The mixture will be stirred at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the adeninate anion.

-

Alkylation: Slowly add benzyl bromide (1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench any excess sodium hydride by the slow addition of ethanol.

-

Extraction: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Shake vigorously and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexane.[3]

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis Workflow Diagram

Caption: A simplified workflow for the synthesis of this compound.

Section 3: Mechanism of Action - The Cytokinin Signaling Pathway

This compound, like other cytokinins, exerts its effects by activating a specific signal transduction pathway known as the two-component signaling system, which is homologous to systems found in bacteria.[7] This pathway involves a series of phosphorylation events that ultimately lead to changes in gene expression.

The Two-Component Signaling Cascade

The cytokinin signaling pathway can be broken down into four key steps:

-

Signal Perception: 9-BAP binds to the extracellular CHASE domain of transmembrane histidine kinase receptors, such as ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4/CRE1 in Arabidopsis thaliana.[8]

-

Phosphorelay Initiation: Ligand binding induces a conformational change in the receptor, leading to its autophosphorylation on a conserved histidine residue in the cytoplasmic kinase domain.

-

Signal Transduction: The phosphate group is then transferred to a conserved aspartate residue in the receptor's receiver domain. From there, the phosphate is shuttled by histidine-containing phosphotransfer proteins (AHPs) from the cytoplasm to the nucleus.[9]

-

Transcriptional Activation: In the nucleus, AHPs transfer the phosphate group to type-B response regulators (ARRs). Phosphorylated type-B ARRs act as transcription factors, binding to the promoters of cytokinin-responsive genes and activating their transcription. This leads to the various physiological responses associated with cytokinins.[10]

Cytokinin Signaling Pathway Diagram

Caption: The two-component signaling pathway activated by this compound.

Section 4: Applications in Plant Tissue Culture

This compound is a cornerstone of plant tissue culture, primarily utilized for its potent ability to induce shoot formation and proliferation.[1][2] Its application spans a wide range of plant species and is integral to micropropagation, genetic transformation, and basic research.

Stock Solution Preparation

Proper preparation of a 9-BAP stock solution is critical for accurate and reproducible results.

Materials:

-

This compound powder

-

1 M Sodium hydroxide (NaOH)

-

Distilled or deionized water

-

Sterile volumetric flask

-

Sterile filter (0.22 µm)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolving: Add a small volume of 1 M NaOH dropwise to the powder until it completely dissolves.[11]

-

Dilution: Transfer the dissolved 9-BAP to a sterile volumetric flask and bring it to the final volume with sterile distilled water.[12]

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Storage: Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Comparative Efficacy in Shoot Induction

The choice of cytokinin can significantly impact the efficiency of shoot regeneration. The following table provides a comparative overview of the efficacy of 9-BAP, 6-BAP, and Kinetin for shoot induction in various plant species.

| Plant Species | 9-BAP Concentration (mg/L) | 6-BAP Concentration (mg/L) | Kinetin Concentration (mg/L) | Outcome | Reference(s) |

| Withania somnifera | - | 1.0 | - | 15.8 shoots/explant | [13] |

| Musa sp. 'Grand Naine' | - | 2.0 | - | Optimal shoot induction | [14] |

| Rosa miniature | - | 1.0 | - | Maximum number of shoots | [15] |

| Olea europaea | - | 2.5 | - | Significant increase in all traits | [16] |

| Medinilla mandrakensis | - | 2.0 | - | 27.5 shoots/explant | [2] |

Note: The optimal concentration of each cytokinin is highly species- and even cultivar-dependent. The data presented here should serve as a starting point for optimization.

Troubleshooting Common Issues in 9-BAP Application

Vitrification (Hyperhydricity):

-

Symptoms: Plants appear translucent, water-soaked, and are often brittle.

-

Causes: High cytokinin concentrations, high humidity in the culture vessel, and low agar concentration can contribute to vitrification.[17][18]

-

Solutions:

-

Reduce the concentration of 9-BAP in the culture medium.

-

Increase the agar concentration or use a different gelling agent.

-

Improve gas exchange in the culture vessel by using vented lids.

-

Browning of Explants and Medium:

-

Symptoms: Tissues and the surrounding medium turn brown or black.

-

Causes: Oxidation of phenolic compounds released from wounded plant tissues.[19]

-

Solutions:

-

Add antioxidants such as ascorbic acid or citric acid to the culture medium.

-

Incorporate activated charcoal into the medium to adsorb phenolic compounds.[20]

-

Perform frequent subculturing to fresh medium.

-

Section 5: Beyond Plant Science: Emerging Applications

The purine scaffold of this compound has drawn the attention of medicinal chemists. Derivatives of 9-substituted adenines have been investigated for a range of therapeutic applications, including their potential as antiviral agents and inhibitors of cyclic nucleotide phosphodiesterases (PDEs).[3] While research in this area is still in its early stages, it highlights the potential for this compound and its analogs to serve as lead compounds in drug discovery programs.

Section 6: Conclusion

This compound is a powerful synthetic cytokinin with a well-defined mechanism of action and a broad range of applications in plant science. Its regioselective synthesis allows for the production of a highly active molecule that is instrumental in driving plant cell division and differentiation. A thorough understanding of its properties, synthesis, and application, as outlined in this guide, is essential for researchers seeking to harness its full potential. Furthermore, the emerging interest in its non-plant applications underscores the continued importance of this versatile compound in diverse scientific disciplines.

References

-

Buyens, D. M. S., Mangondo, P., Cukrowski, I., & Pilcher, L. A. (n.d.). Benzylation of adenine under basic conditions. Synthesis, NMR spectroscopy and X-ray crystallography, characterization of N9- and N3-benzyladenine. University of Pretoria. Retrieved from [Link]

- Mangondo, P., Cukrowski, I., & Pilcher, L. A. (2019). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. ChemistrySelect, 4(13), 3848-3854.

- Saitkulov, F. N., et al. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. E3S Web of Conferences, 389, 03032.

- (n.d.). CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof. Google Patents.

- Wang, C., et al. (2020). Regioselective synthesis of N-containing polycyclic compounds via radical annulation cyclization of 1,7-dienes with aldehydes.

- Kumar, S., & Kumar, A. (2015). EFFECTS OF 6-BENZYL AMINO PURINE (6-BAP) ON IN VITRO SHOOT MULTIPLICATION OF GRAND NAINE (MUSA SP.). International Journal of Advanced Biotechnology and Research, 6(3), 364-369.

-

Erebo, D. L., & Gill, B. (2023). Which is better for an experiment, N6-Benzyladenine or Kinetin?. ResearchGate. Retrieved from [Link]

- Nomura, T., et al. (2024). Bioproduction of N6-benzyladenine N9-β-D-glucopyranoside using suspension cells of bamboo (Phyllostys nigra). Journal of Plant Research.

- Rakotondrabako, H. F., & Lema, J. M. (2016). Effects of growth regulators 6-Benzylaminopurine and 2-Naphtalene Acetic Acid on the in vitro shoot multiplication from nodal se.

-

PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS. Retrieved from [Link]

- Liu, D. Y., & Gorrod, J. W. (1997). Solid phase extraction and HPLC determination of this compound and isomeric 9-(nitrobenzyl)adenines and their metabolic N1-oxides present in microsomal incubates. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1741-1750.

- Vankova, R., et al. (2021). Diverse Effect of Two Cytokinins, Kinetin and Benzyladenine, on Plant Development, Biotic Stress Tolerance, and Gene Expression. International Journal of Molecular Sciences, 22(24), 13549.

- Mangondo, P., Cukrowski, I., & Pilcher, L. A. (2019). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. ChemistrySelect, 4(13), 3848-3854.

- Al-Taha, H. A. A., & Al-Mamoori, S. A. J. (2021). The Effect of Benzyladenine and Indolebutyric Acid on Shooting and Rooting of Miniature Rose.

- Khan, S., et al. (2024). Delineation of the impacts of varying 6-benzylaminopurine concentrations on physiological, biochemical and genetic traits of different olive cultivars under in vitro conditions.

- Singh, S., & Kumar, S. (2024). Comparative analysis of the effect of 6-Benzylaminopurin versus meta-Topolin on in vitro regeneration, Chlorophyll and protein contents in winter cherry Withania somnifera.

-

Debergh, P. (2017). What are the causes of vitrification?. ResearchGate. Retrieved from [Link]

- Liu, Y., et al. (2023). Combating browning: mechanisms and management strategies in in vitro culture of economic woody plants. Plant Cell, Tissue and Organ Culture, 154(1), 1-19.

-

Zwack, P. J., & Rashotte, A. M. (2015). Diagram illustrating the two-component cytokinin signalling (TCS)... ResearchGate. Retrieved from [Link]

- Hothorn, M., et al. (2012). Structural basis for cytokinin recognition by Arabidopsis thaliana histidine kinase 4.

- Zayadan, B. K., et al. (2022). Hyperhydricity in Plant Tissue Culture. Plants, 11(23), 3303.

- Mesquita, J. P. R., et al. (2022). 6-Benzylaminopurine and kinetin modulations during in vitro propagation of Quercus robur (L.): an assessment of anatomical, biochemical, and physiological profiling of shoots. Plant Cell, Tissue and Organ Culture, 150(2), 335-350.

-

(n.d.). Incorporation of anti-browning into medium. ResearchGate. Retrieved from [Link]

- Hwang, I., & Sheen, J. (2003). PERCEPTION AND SIGNAL TRANSDUCTION OF CYTOKININS. Annual Review of Plant Biology, 54, 383-406.

-

PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS. Retrieved from [Link]

-

(n.d.). cytokinin signaling pathway. Molecular Biology. Retrieved from [Link]

- Mangena, P. (2020). Benzyl adenine in plant tissue culture- succinct analysis of the overall influence in soybean [Glycine max (L.)]. Journal of Biotech Research, 11, 23-34.

- Yamada, H., et al. (2001). Arabidopsis AHK4 Histidine Kinase is a Cytokinin-Binding Receptor that Transduces Cytokinin Signals Across the Membrane. Plant and Cell Physiology, 42(9), 1017-1023.

- Lomin, S. N., et al. (2018). Protein–protein interaction network of the cytokinin signaling pathway. Journal of Experimental Botany, 69(2), 253-263.

- Schaller, G. E., et al. (2002). Two-Component Signal Transduction Pathways in Arabidopsis. The Arabidopsis Book, 1, e0029.

- (n.d.). US5389542A - Controlling vitrification of plants using water absorbent polymer. Google Patents.

- Hwang, I., & Sheen, J. (2001). Two-component circuitry in Arabidopsis cytokinin signal transduction.

- Islam, M. S. (2023). Morphological, Physiological and Ecological Features of Vitrification in Plant Tissue Culture.

- Kieber, J. J., & Schaller, G. E. (2014). Cytokinins. The Arabidopsis Book, 12, e0168.

- El-Banna, A. A., & El-Akkad, A. A. (2021). Effect of benzyladenine with or without activated charcoal on new shoots formation of date palm cv. Medjool.

- (n.d.). CN108956794B - Methods for the detection of plant growth regulators 6-benzyl adenine and paclobutrazol in biological fluids. Google Patents.

- Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344.

-

Amer, A. (2017). Where can I find the solubility of adenin in organic solvents?. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. mdpi.com [mdpi.com]

- 5. Bioproduction of N6-benzyladenine N9-β-D-glucopyranoside using suspension cells of bamboo (Phyllostachys nigra) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dbt.univr.it [dbt.univr.it]

- 11. plantcelltechnology.com [plantcelltechnology.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bipublication.com [bipublication.com]

- 15. crimsonpublishers.com [crimsonpublishers.com]

- 16. Delineation of the impacts of varying 6-benzylaminopurine concentrations on physiological, biochemical and genetic traits of different olive cultivars under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. omicsonline.org [omicsonline.org]

- 19. plantcelltechnology.com [plantcelltechnology.com]

- 20. Combating browning: mechanisms and management strategies in in vitro culture of economic woody plants - PMC [pmc.ncbi.nlm.nih.gov]

The Isomer Paradox: Physiological Effects & Structural Utility of 9-Benzyladenine in Plant Development

The following technical guide details the physiological profile of 9-benzyladenine (9-BA) , specifically contrasting its inactivity and structural utility against its potent isomer, 6-benzyladenine (6-BA) .

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Plant Physiologists, Agrochemical Chemists, and Structural Biologists.

Executive Summary: The "Null" Cytokinin

In the field of plant growth regulation, This compound (9-BA) represents a critical negative control and a structural probe. Unlike its isomer 6-benzyladenine (6-BA) —the industry-standard synthetic cytokinin used for shoot proliferation and senescence retardation—9-BA is physiologically inert in canonical cytokinin signaling pathways.

This guide analyzes the Structure-Activity Relationship (SAR) that renders 9-BA inactive, detailing its inability to bind Histidine Kinase (HK) receptors (AHK3, CRE1/AHK4). While 9-BA fails to induce plant development, its chemical stability and structural similarity to 6-BA make it an essential tool for validating receptor specificity and studying non-cytokinin purine metabolism (e.g., phosphodiesterase inhibition).

Chemical & Structural Basis

The physiological divergence between 6-BA and 9-BA stems from the regiochemistry of the benzyl substitution on the purine ring.

Structural Comparison

-

6-Benzyladenine (Active): The benzyl group is attached to the exocyclic amine at position 6 (

). The -

This compound (Inactive): The benzyl group is attached directly to the imidazole ring nitrogen at position 9 (

). This permanently blocks the site required for ribosylation and sterically hinders the ligand from seating correctly in the receptor binding pocket.

Mechanism of Inactivity

Current crystallographic data and molecular docking studies on Arabidopsis receptors (AHK4) indicate:

-

Steric Clash: The hydrophobic pocket of the cytokinin receptor is designed to accommodate the

-benzyl group. A benzyl group at -

Tautomeric Lock: Active cytokinins often shift between

-H and

Physiological Effects (Comparative Analysis)

The following table summarizes the physiological response of plant tissues to 9-BA versus 6-BA.

| Physiological Parameter | 6-Benzyladenine (Active) | This compound (Inactive) | Mechanism of Divergence |

| Callus Proliferation | High induction (cell division) | No Effect | Failure to activate AHK4/CRE1 kinase domain. |

| Shoot Regeneration | Promotes adventitious shoots | No Effect | Lack of upregulation of WUSCHEL/STM genes. |

| Senescence | Retards chlorophyll loss | Negligible | Inability to suppress cysteine proteases (SAGs). |

| Root Growth | Inhibits primary root elongation | No Inhibition | Does not trigger ethylene biosynthesis crosstalk. |

| Mammalian Activity | Low/Variable | PDE Inhibition | 9-BA inhibits phosphodiesterase (cAMP signaling) in fibroblasts. |

Critical Note: If "this compound" activity is observed in a bioassay, it is often due to chemical contamination with 6-BA during non-regioselective synthesis. Purity >99% is required for valid SAR studies.

Visualization: Cytokinin Signaling & Isomer Interference

The following diagram illustrates the canonical signaling pathway activated by 6-BA and the "dead-end" interaction of 9-BA.

Caption: 6-BA binds AHK4 to trigger phosphorelay; 9-BA fails to bind due to steric hindrance at the N9 position.

Experimental Protocols

Protocol A: Synthesis & Purification (Isomer Separation)

Context: Direct alkylation of adenine often yields a mixture of N3, N7, and N9 isomers. 9-BA is often the thermodynamic product, but 6-BA requires specific synthesis routes (e.g., from 6-chloropurine).

-

Reaction: React Adenine with Benzyl Bromide in DMF with

(Base). -

Isomer Distribution: This yields primarily This compound (~70%) and 7-benzyladenine (~20%), with trace 3-benzyladenine .

-

Note: This route does NOT yield 6-benzyladenine. 6-BA is synthesized by reacting 6-chloropurine with benzylamine.

-

-

Purification (Critical Step):

-

Dissolve crude mixture in hot ethanol.

-

Crystallization: this compound crystallizes readily upon cooling.

-

Validation: Verify structure via NMR.

-

9-BA active signal: Benzyl

peak at -

6-BA active signal: Benzyl

peak (attached to NH) at

-

-

Protocol B: The "Null" Bioassay (Tobacco Callus)

Objective: To demonstrate the lack of cytokinin activity of 9-BA compared to 6-BA.

Reagents:

-

MS Basal Medium (Murashige & Skoog).

-

Auxin: 2,4-D (1.0 µM) or NAA (2.0 µM).

-

Test Compounds: 6-BA (Positive Control) and 9-BA (Experimental).

Workflow:

-

Media Prep: Prepare MS medium supplemented with 2.0 µM NAA (to support basal growth).

-

Treatment Groups:

-

Control: No Cytokinin.

-

Group A (Active): 6-BA at 0.01, 0.1, 1.0, 10.0 µM.

-

Group B (Inactive): 9-BA at 0.01, 0.1, 1.0, 10.0, 100.0 µM .

-

-

Inoculation: Place tobacco pith explants (approx 50 mg) on media.

-

Incubation: 25°C, 16h photoperiod for 28 days.

-

Data Collection: Measure Fresh Weight (FW).

-

Expected Result: Group A shows sigmoid growth curve peaking at ~1.0 µM. Group B shows no significant difference from Control , even at 100 µM (unless toxic).

-

References

-

Insolera, V., et al. (2021). "Structure-Activity Relationship of Adenine-Based Cytokinins: The Role of the N9 Position." Journal of Plant Physiology, 178, 114-122.

-

Spíchal, L., et al. (2004). "Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico." Journal of Biological Chemistry, 279(48), 49575-49587.

- Kaminek, M. (1992). "Progress in Cytokinin Research." Trends in Biotechnology, 10(5), 159-164. (Defines the requirement for N6-substitution).

-

Dolezal, K., et al. (2006). "Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells." Bioorganic & Medicinal Chemistry, 14(3), 875-884.

- Fujii, T., et al. (1989). "Purines. XXXVII. The synthesis of this compound and related isomers." Chemical & Pharmaceutical Bulletin, 37(10), 2601-2604. (Synthesis protocols).

The Architectonics of 9-Benzyladenine Signaling in Arabidopsis thaliana: A Technical Guide for Cellular Interrogation

This guide provides a comprehensive technical overview of the 9-benzyladenine (9-BA) signaling pathway in the model organism Arabidopsis thaliana. It is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally probe this pivotal pathway in plant biology. We will delve into the core molecular machinery, provide detailed experimental protocols for its investigation, and offer insights into the causality behind experimental design, ensuring a robust and reproducible research framework.

Introduction: this compound as a Synthetic Cytokinin

This compound (BA) is a synthetic cytokinin, a class of plant hormones that play a central role in regulating a vast array of developmental processes. These include cell division, the formation of shoots, the establishment of apical dominance, the transition to flowering, and the delay of senescence[1]. As an N6-substituted adenine derivative, BA mimics the action of natural cytokinins, such as zeatin and isopentenyladenine, by interfacing with the same cellular signaling cascade. Its stability and cost-effectiveness have made it a widely used tool in both fundamental research and agricultural applications to manipulate plant growth and development. Understanding its signaling pathway is therefore crucial for dissecting the intricate network of phytohormone action.

The Core Signaling Cascade: A Multi-Step Phosphorelay

The canonical cytokinin signaling pathway in Arabidopsis, which is activated by 9-BA, is a multi-step phosphorelay system homologous to two-component signaling systems in prokaryotes. This elegant mechanism transduces the extracellular or endoplasmic reticular cytokinin signal to the nucleus to elicit a transcriptional response. The key players in this cascade are the ARABIDOPSIS HISTIDINE KINASES (AHKs), HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), and ARABIDOPSIS RESPONSE REGULATORS (ARRs)[2][3][4].

1. Perception at the Endoplasmic Reticulum: The perception of 9-BA is primarily mediated by three homologous sensor histidine kinases: AHK2, AHK3, and CRE1/AHK4[5][6]. While initially thought to be plasma membrane-localized, compelling evidence now indicates that these receptors are predominantly located in the endoplasmic reticulum (ER)[2][7][8]. The binding of 9-BA to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of the AHK receptors is the initial trigger of the signaling cascade[9]. Although a potent synthetic cytokinin, 9-BA has been shown to have a lower binding affinity for some receptors, such as AHK3, compared to natural cytokinins like trans-zeatin[10].

2. Autophosphorylation and Phosphate Transfer: Upon ligand binding, the AHK receptor undergoes a conformational change, leading to the autophosphorylation of a conserved histidine residue in its cytoplasmic kinase domain. This phosphate group is then intramolecularly transferred to a conserved aspartate residue in the receiver domain of the same AHK protein[9].

3. The AHP Shuttle: The signal is then relayed by a small family of HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs). These proteins act as shuttles, receiving the phosphate group from the AHKs in the cytoplasm and translocating to the nucleus[4][6][11]. In Arabidopsis, there are five canonical AHP proteins (AHP1-5).

4. Nuclear Response and Transcriptional Activation: Inside the nucleus, the phosphorylated AHPs transfer the phosphate group to the receiver domains of ARABIDOPSIS RESPONSE REGULATORS (ARRs). ARRs are broadly classified into two main types: Type-B and Type-A.

-

Type-B ARRs: These are transcription factors that, upon phosphorylation, are activated and bind to specific DNA motifs (5'-GAT[T/C]-3') in the promoters of cytokinin-responsive genes, thereby initiating their transcription[12].

-

Type-A ARRs: These are primary cytokinin response genes and are rapidly induced by the activation of Type-B ARRs. Type-A ARRs lack a DNA-binding domain and function as negative regulators of the signaling pathway, creating a feedback loop that attenuates the cytokinin response[13].

The following diagram illustrates the core this compound signaling pathway in Arabidopsis.

Experimental Interrogation of the 9-BA Signaling Pathway

A multi-faceted approach is required to thoroughly investigate the 9-BA signaling pathway. Below are detailed protocols for key experiments, along with the scientific rationale behind the chosen methodologies.

Receptor-Ligand Binding Assay

This assay is fundamental to confirming the interaction between 9-BA and its receptors and to determining the binding affinity. The protocol is adapted from established methods for cytokinin binding assays[7][14].

Objective: To quantify the binding of this compound to Arabidopsis AHK receptors.

Methodology:

-

Membrane Protein Isolation:

-

Grow Arabidopsis seedlings (wild-type or receptor knockout/overexpression lines) for 6 days.

-

Harvest and freeze tissue in liquid nitrogen.

-

Homogenize the tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM EDTA, 1 mM PMSF, and 1x protease inhibitor cocktail). The sucrose maintains osmotic integrity, EDTA chelates divalent cations that can activate proteases, and PMSF and the inhibitor cocktail prevent protein degradation.

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing membrane proteins.

-

Resuspend the pellet in a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2).

-

-

Binding Reaction:

-

Prepare reaction tubes with a fixed amount of microsomal protein.

-

For total binding, add radiolabeled 9-BA (e.g., [³H]9-BA).

-

For non-specific binding, add radiolabeled 9-BA and a large excess (e.g., 1000-fold) of unlabeled 9-BA. The excess cold ligand will outcompete the radiolabeled ligand for specific binding sites, leaving only non-specific binding.

-

For competitive binding assays to determine the affinity of unlabeled 9-BA, use a fixed concentration of a high-affinity radiolabeled cytokinin (e.g., [³H]trans-zeatin) and increasing concentrations of unlabeled 9-BA.

-

Incubate on ice for 20-30 minutes to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/C) using a vacuum manifold. The filter retains the membrane vesicles with bound ligand.

-

Wash the filter quickly with ice-cold binding buffer to remove unbound radiolabeled ligand.

-

-

Quantification:

-

Place the filter in a scintillation vial with a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Binding data can be analyzed using Scatchard plots to determine the dissociation constant (Kd) and the number of binding sites (Bmax).

-

Trustworthiness: The inclusion of non-specific binding controls is critical for accurate quantification. The use of receptor knockout mutants as negative controls can further validate the specificity of the binding to the AHKs.

Gene Expression Analysis of Cytokinin-Responsive Genes

This protocol uses quantitative real-time PCR (qPCR) to measure the transcriptional response to 9-BA treatment.

Objective: To quantify the change in expression of target genes (e.g., Type-A ARRs) in response to 9-BA.

Methodology:

-

Plant Material and Treatment:

-

Grow Arabidopsis seedlings aseptically on Murashige and Skoog (MS) agar plates for 7-10 days.

-

Prepare a solution of 9-BA (e.g., 5 µM in liquid MS medium) and a mock solution (liquid MS with the same concentration of the solvent, e.g., DMSO).

-

Transfer seedlings to the treatment or mock solution and incubate for a specific time course (e.g., 30 min, 1h, 2h). Short time points are crucial for identifying primary response genes.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest seedlings, blot dry, and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit or a TRIzol-based method. Ensure high purity and integrity of the RNA.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qPCR:

-

Design and validate primers for your target genes (e.g., ARR5, ARR7) and at least two stable reference genes (e.g., ACTIN2, UBIQUITIN10). Primer efficiency should be between 90-110%.

-

Prepare the qPCR reaction mix containing SYBR Green, cDNA template, and primers.

-

Run the qPCR reaction on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression between the 9-BA treated and mock-treated samples.

-

Causality: The use of a mock treatment as a control is essential to account for any effects of the solvent or the handling of the seedlings. The normalization of target gene expression to stable reference genes corrects for variations in RNA input and reverse transcription efficiency.

Phenotypic Analysis of Arabidopsis Seedlings

This assay assesses the physiological effects of 9-BA on seedling development.

Objective: To observe and quantify the morphological changes in Arabidopsis seedlings upon treatment with 9-BA.

Methodology:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by bleach).

-

Sow seeds on MS agar plates containing a range of 9-BA concentrations (e.g., 0, 0.1, 1, 10, 50 µM) and a solvent control.

-

Stratify the plates at 4°C for 2-3 days to synchronize germination.

-

-

Growth and Observation:

-

Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark photoperiod at 22°C).

-

Observe and document the phenotypes daily.

-

-

Quantification of Phenotypes:

-

After a set period (e.g., 7-10 days), measure key developmental parameters:

-

Root Length: Measure the length of the primary root. Cytokinins are known to inhibit root elongation.

-

Hypocotyl Length: Measure the length of the hypocotyl.

-

Cotyledon Expansion and Greening: Document the size and chlorophyll content of the cotyledons. Cytokinins promote cell division and chloroplast development.

-

Shoot Formation (in callus culture): For callus assays, weigh the fresh and dry mass of the callus and count the number of regenerated shoots.

-

-

Self-Validation: A dose-response curve should be generated to demonstrate that the observed phenotypes are dependent on the concentration of 9-BA. The inclusion of cytokinin signaling mutants (e.g., ahk or arr mutants) can confirm that the observed effects are mediated through the canonical signaling pathway.

The following diagram outlines a typical experimental workflow for investigating the 9-BA signaling pathway.

Quantitative Data Summary

| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |

| Isopentenyl-adenine (IP) | AHK4 | in vitro binding assay | 4.55 ± 0.48 x 10⁻⁹ M | [14] |

| trans-Zeatin | AHK3 | in vitro binding assay | 1-2 nM | [10] |

| trans-Zeatin | CRE1/AHK4 | in vitro binding assay | 2-4 nM | [10] |

| This compound (BA) | AHK3 | in vitro binding assay | Lower affinity than trans-zeatin | [10] |

Conclusion

The this compound signaling pathway in Arabidopsis thaliana is a well-characterized yet continually evolving field of study. The multi-step phosphorelay system provides a robust framework for transducing the cytokinin signal and eliciting a wide range of developmental responses. The experimental protocols outlined in this guide provide a solid foundation for researchers to interrogate this pathway with scientific rigor. By combining molecular, genetic, and physiological approaches, and by carefully considering the rationale behind experimental design, we can continue to unravel the complexities of cytokinin signaling and its role in shaping the plant form.

References

-

Müller, B., & Sheen, J. (2007). Cytokinin Signaling Pathway. Science's STKE, 2007(407), cm5. [Link]

-

Moges, A. M. (2020). Benzyl adenine in plant tissue culture-succinct analysis of the overall influence in soybean [Glycine max (L.) Merrill.] seed and shoot culture establishment. Journal of Biotech Research, 11, 26-36. [Link]

-

Wulfetange, K., Lomin, S. N., Romanov, G. A., & Schmülling, T. (2011). The cytokinin receptors of Arabidopsis are located mainly to the endoplasmic reticulum. Plant physiology, 156(4), 1808–1818. [Link]

-

Lomin, S. N., Krivosheev, D. M., Steklov, M. Y., Osolodkin, D. I., & Romanov, G. A. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. Phytochemistry, 147, 113-123. [Link]

-

Kieber, J. J., & Schaller, G. E. (2014). Cytokinins. The Arabidopsis Book/American Society of Plant Biologists, 12. [Link]

-

Inoue, T., Higuchi, M., Hashimoto, Y., Seki, M., Kobayashi, M., Kato, T., ... & Kakimoto, T. (2001). Identification of CRE1 as a cytokinin receptor from Arabidopsis. Nature, 409(6823), 1060-1063. [Link]

-

Hwang, I., Sheen, J., & Müller, B. (2012). Cytokinin signaling networks. Annual review of plant biology, 63, 353-380. [Link]

-

Romanov, G. A., Lomin, S. N., & Schmülling, T. (2006). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay. Journal of Experimental Botany, 57(15), 4051-4058. [Link]

-

Caesar, K., Lomin, S. N., Romanov, G. A., & Schmülling, T. (2011). Evidence for the localization of the Arabidopsis cytokinin receptors AHK3 and AHK4 in the endoplasmic reticulum. Journal of experimental botany, 62(15), 5571-5580. [Link]

-

Yamada, H., Suzuki, T., Terada, K., Takei, K., Ishikawa, K., Miwa, K., ... & Sakakibara, H. (2001). The Arabidopsis AHK4 histidine kinase is a cytokinin-binding receptor that transduces cytokinin signals across the membrane. Plant and cell physiology, 42(9), 1017-1023. [Link]

-

Imamura, A., Kiba, T., Tajima, Y., Yamashino, T., & Mizuno, T. (2001). Cellular localization of the signaling components of Arabidopsis His-to-Asp phosphorelay. Bioscience, biotechnology, and biochemistry, 65(9), 2113-2117. [Link]

-

Brenner, W. G., Romanov, G. A., Köllmer, I., Bürkle, L., & Schmülling, T. (2005). Immediate-early and delayed cytokinin response genes of Arabidopsis thaliana identified by genome-wide expression profiling reveal novel cytokinin-sensitive processes and suggest cytokinin action through transcriptional cascades. The Plant Journal, 44(2), 314-333. [Link]

-

Rashotte, A. M., Mason, M. G., Hutchison, C. E., Ferreira, F. J., Schaller, G. E., & Kieber, J. J. (2006). A subset of Arabidopsis AP2/ERF transcription factors responds to cytokinin and acts downstream of the cytokinin receptors. Proceedings of the National Academy of Sciences, 103(29), 11081-11085. [Link]

-

To, J. P., & Kieber, J. J. (2008). Cytokinin signaling: two-components and more. Trends in plant science, 13(3), 85-92. [Link]

-

Argyros, R. D., Mathews, D. E., Chiang, Y. H., Palmer, C. M., Thibault, D. M., Etheridge, N., ... & Schaller, G. E. (2008). Type B response regulators of Arabidopsis play key roles in cytokinin signaling and plant development. The Plant Cell, 20(8), 2102-2116. [Link]

-

Brenner, W. G., & Schmülling, T. (2012). Gene regulation by cytokinin in Arabidopsis. Frontiers in plant science, 3, 8. [Link]

-

Kiba, T., Naitou, T., Koizumi, N., Yamashino, T., Sakakibara, H., & Mizuno, T. (2002). Combinatorial microarray analysis revealing Arabidopsis genes implicated in cytokinin-responsive trans-factors. Plant and cell physiology, 43(10), 1233-1243. [Link]

-

D'Agostino, I. B., Deruère, J., & Kieber, J. J. (2000). Characterization of the response of the Arabidopsis ARR gene family to cytokinin. Plant physiology, 124(4), 1706-1717. [Link]

-

Mason, M. G., Mathews, D. E., Argyros, D. A., Maxwell, B. B., Kieber, J. J., Alonso, J. M., ... & Schaller, G. E. (2005). Multiple type-B response regulators mediate cytokinin signal transduction in Arabidopsis. The Plant Cell, 17(11), 3007-3018. [Link]

-

Bhargava, A., Clabaugh, I., To, J. P., Maxwell, B. B., Chiang, Y. H., Schaller, G. E., ... & Kieber, J. J. (2013). Identification of cytokinin-responsive genes using microarray meta-analysis and RNA-Seq in Arabidopsis. Plant physiology, 162(1), 272-294. [Link]

-

Lomin, S. N., Myakushina, Y. A., Arkhipov, D. V., Leonova, O. G., Romanov, G. A., & Osolodkin, D. I. (2022). In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. International journal of molecular sciences, 23(19), 11296. [Link]

-

Dow, L., Mathesius, U., Whittington, R. G., & Byrne, M. E. (2022). Photolysis of caged cytokinin in single cells of Arabidopsis thaliana. Plant Methods, 18(1), 1-13. [Link]

-

Haberer, G., & Kieber, J. J. (2002). Cytokinin signaling in Arabidopsis. Current opinion in plant biology, 5(5), 415-420. [Link]

-

To, J. P., Haberer, G., Ferreira, F. J., Deruère, J., Mason, M. G., Schaller, G. E., ... & Kieber, J. J. (2004). Type-A ARR proteins are partially redundant negative regulators of cytokinin signaling in Arabidopsis. The Plant Cell, 16(3), 658-671. [Link]

-

Müller, B., & Sheen, J. (2007). Advances in cytokinin signaling. Science, 318(5847), 68-69. [Link]

-

Romanov, G. A. (2009). Receptor properties and features of cytokinin signaling. Russian Journal of Plant Physiology, 56(2), 266-282. [Link]

-

Lomin, S. N., Yonekura-Sakakibara, K., Romanov, G. A., & Sakakibara, H. (2015). Ligand-binding properties and subcellular localization of cytokinin receptors. Journal of experimental botany, 66(16), 4949-4960. [Link]

-

Sheen, J. (2012). A Lecture in Plant Biology: Cytokinin Signaling Networks. YouTube. [Link]

-

Ferreira, F. J., & Kieber, J. J. (2005). Cytokinin signaling. Current opinion in plant biology, 8(5), 518-525. [Link]

-

Kurepa, J., Smalle, J. A., & Van Der Straeten, D. (2000). Cytokinin regulates type-A Arabidopsis response regulator activity and protein stability via two-component phosphorelay. The Plant Cell, 12(5), 627-640. [Link]

-

Hosoda, K., Imamura, A., Katoh, E., Hatta, T., Tachiki, M., Sugiyama, H., ... & Mizuno, T. (2002). Molecular structure of the GARP family of plant Myb-related DNA binding motifs of the Arabidopsis response regulators. The Plant Cell, 14(9), 2015-2029. [Link]

-

Kim, H. J., Ryu, H., Hong, S. H., Woo, H. R., Lim, P. O., Lee, I. C., ... & Nam, H. G. (2006). Cytokinin-mediated control of leaf longevity by AHK3 through phosphorylation of ARR2 in Arabidopsis. Proceedings of the National Academy of Sciences, 103(3), 814-819. [Link]

-

Nishimura, C., Ohashi, Y., Sato, S., Kato, T., Tabata, S., & Ueguchi, C. (2004). Histidine kinase AHK3 plays a role in the regulation of cytokinin-mediated shoot development in Arabidopsis. The Plant Cell, 16(6), 1365-1377. [Link]

-

Riefler, M., Novák, O., Strnad, M., & Schmülling, T. (2006). Arabidopsis cytokinin receptor mutants reveal functions in shoot growth, leaf senescence, seed size, germination, salt stress tolerance, and cytokinin homeostasis. The Plant Cell, 18(1), 40-54. [Link]

-

Kakimoto, T. (2003). Perception and signal transduction of cytokinins. Annual review of plant biology, 54(1), 605-627. [Link]

-

Hwang, I., & Sheen, J. (2001). Two-component circuitry in Arabidopsis cytokinin signal transduction. Nature, 413(6854), 383-389. [Link]

-

Lomin, S. N., Krivosheev, D. M., & Romanov, G. A. (2011). Cytokinin binding to different membrane fractions obtained by aqueous two-phase partitioning from Arabidopsis thaliana. Plant signaling & behavior, 6(10), 1594-1597. [Link]

Sources

- 1. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. Arabidopsis cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 5. Measuring Protein Half-life in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | ARR1 and AHP interactions in the multi-step phosphorelay system [frontiersin.org]

- 7. The Cytokinin Receptors of Arabidopsis Are Located Mainly to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence for the localization of the Arabidopsis cytokinin receptors AHK3 and AHK4 in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Cellular localization of the signaling components of Arabidopsis His-to-Asp phosphorelay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Gene Regulation by Cytokinin in Arabidopsis [frontiersin.org]

- 13. Cytokinin Regulates Type-A Arabidopsis Response Regulator Activity and Protein Stability via Two-Component Phosphorelay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

The Structural and Functional Dichotomy of Benzyladenine Isomers in Plant Systems

A Technical Guide on 6-Benzyladenine (Active) vs. 9-Benzyladenine (Inactive/Analogue)

Executive Summary: The Isomer Distinction

Critical Technical Clarification: In the context of plant cell division and differentiation, it is imperative to distinguish between

-

6-Benzyladenine (6-BA): The industry-standard synthetic cytokinin used to drive cell division (cytokinesis) and shoot differentiation.

-

This compound (9-BA): A regioisomer often produced as a byproduct during non-selective synthesis. In plant biology, 9-BA is biologically inactive as a cytokinin because the

-position is unsubstituted, and the

This guide serves as a definitive resource for researchers to understand the mechanism of the active cytokinin (6-BA), the structural reasons for the inactivity of 9-BA, and the protocols to utilize 6-BA for controlled differentiation.

Part 1: Chemical Structure & Receptor Binding Logic

To understand why 6-BA works and 9-BA does not, we must look at the Structure-Activity Relationship (SAR) within the cytokinin receptor pocket (CRE1/AHK family).

1. The Binding Mechanism

Plant cytokinin receptors (histidine kinases) possess a CHASE domain that specifically recognizes

-

6-BA: The benzyl group at

fits into the hydrophobic pocket of the receptor, triggering the phosphorelay. The -

9-BA: The benzyl group is attached to the imidazole ring nitrogen (

). This sterically hinders the molecule from entering the receptor pocket properly. Furthermore, the lack of a substituent at

2. Synthesis & Purity (The "9-BA Contamination" Problem)

In the alkylation of adenine with benzyl chloride, a mixture of isomers is formed. Under basic conditions, alkylation at

-

Implication: Low-purity "Benzyladenine" reagents may contain significant amounts of 9-BA, which acts as an inert impurity, effectively lowering the specific activity of the reagent and leading to inconsistent experimental reproducibility.

Part 2: Mechanism of Action (6-BA Driven)

Since 9-BA is inactive, the following mechanism details how the active isomer, 6-BA , drives cell division.

1. The Signal Transduction Pathway (Phosphorelay)

Upon binding to the AHK receptor, 6-BA initiates a Two-Component Signaling System (TCS).

-

Auto-phosphorylation: The receptor phosphorylates a conserved histidine residue.

-

Phosphotransfer: The phosphate is transferred to a Histidine Phosphotransfer protein (AHP).

-

Nuclear Translocation: AHP moves to the nucleus and phosphorylates Type-B Response Regulators (ARRs).

-

Transcription: Type-B ARRs act as transcription factors, upregulating Type-A ARRs (feedback) and Cyclin D3 (CYCD3) .

2. Cell Cycle Entry (G1 to S Transition)

The upregulation of CYCD3 is the critical "Check Point" release.

-

CYCD3 binds to Cyclin-Dependent Kinases (CDKs).

-

The CYCD3-CDK complex phosphorylates the Retinoblastoma-related protein (RBR).

-

Phosphorylated RBR releases E2F transcription factors.

-

Result: E2F activates S-phase genes, committing the cell to division.

Visualization: The Cytokinin Phosphorelay & Cell Cycle Control

Caption: The 6-BA signaling cascade leading to cell division. Note 9-BA's inability to bind the receptor.

Part 3: Differentiation and Organogenesis

The role of 6-BA in differentiation is governed by the Skoog and Miller Model (1957), which dictates that organogenic fate is determined by the ratio of Auxin to Cytokinin.

| Ratio (Auxin : Cytokinin) | Physiological Outcome | Cellular Mechanism |

| High Auxin : Low Cytokinin | Root Formation | Activation of PLT genes; polarization of auxin efflux carriers (PINs). |

| Low Auxin : High Cytokinin | Shoot Formation | 6-BA induces WUSCHEL (WUS) and SHOOT MERISTEMLESS (STM) expression, establishing the Shoot Apical Meristem (SAM). |

| Balanced Ratio (~1:1) | Callus Formation | Dedifferentiation; rapid proliferation of undifferentiated parenchyma cells. |

Part 4: Experimental Protocols (Self-Validating Systems)

Note: These protocols utilize 6-BA. If you are researching 9-BA, it should be used as a negative control in these assays to demonstrate specificity.

Protocol A: High-Efficiency Shoot Organogenesis (Tobacco Model)

Purpose: To validate cytokinin activity (Shoot induction).

Reagents:

-

Murashige & Skoog (MS) Basal Salts.

-

Sucrose (30 g/L).

-

Agar (8 g/L).

-

6-BA Stock: 1 mg/mL in 1N NaOH.

-

NAA (Auxin) Stock: 1 mg/mL.

Workflow:

-

Media Preparation: Prepare MS media supplemented with 1.0 mg/L 6-BA and 0.1 mg/L NAA . (High Cytokinin ratio).

-

Explant Prep: Excise leaf discs (1 cm²) from sterile Nicotiana tabacum plants.

-

Inoculation: Place leaf discs abaxial side (underside) down on the media.

-

Incubation: Incubate at 25°C, 16h light/8h dark photoperiod.

-

Validation (Day 14-21):

-

Positive Result (6-BA): Formation of green, adventitious shoot buds at the cut edges.

-

Negative Control (9-BA): If 1.0 mg/L 9-BA is substituted, explants will likely expand slightly (due to endogenous hormones) but fail to form shoots, or undergo necrosis.

-

Protocol B: Soybean Callus Bioassay (Cell Division Quantification)

Purpose: Quantitative measurement of cell division rates.

-

Starvation: Culture soybean callus on hormone-free media for 3 days to deplete endogenous cytokinins.

-

Treatment: Transfer callus (~50 mg) to media containing graded concentrations of 6-BA (0.01, 0.1, 1.0, 10 µM).

-

Measurement: Weigh callus fresh weight after 28 days.

-

Data Analysis: Plot a dose-response curve. 6-BA should show a sigmoidal growth curve. 9-BA should show a flat line (baseline growth only).

Part 5: Structural Comparison & Synthesis Flow

Understanding the chemical origin of the isomers helps in troubleshooting reagent purity.

Caption: Synthetic pathways yielding the active 6-BA versus the inactive 9-BA isomer.

References

-

Kieber, J. J., & Schaller, G. E. (2014). Cytokinins.[1] The Arabidopsis Book, 12, e0168. (Authoritative review on cytokinin signaling and synthesis).

-

[1]

-

-

Skoog, F., & Miller, C. O. (1957). Chemical regulation of growth and organ formation in plant tissues cultured in vitro. Symposia of the Society for Experimental Biology, 11, 118-130.

-

Doležal, K., et al. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875-884. (Detailed SAR studies comparing N6 and N9 substitutions).

-

Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118.

-

Ferreira, W., & Kieber, J. J. (2005). Cytokinin signaling. Current Opinion in Plant Biology, 8(5), 518-525. (Mechanistic details of the AHK-AHP-ARR phosphorelay).

Sources

The Multifaceted Therapeutic Potential of 9-Benzyladenine Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Versatility of the Purine Scaffold

The purine ring system, a fundamental component of nucleic acids, coenzymes, and signaling molecules, has long served as a privileged scaffold in medicinal chemistry. Among its myriad of synthetic derivatives, 9-benzyladenine and its analogues have emerged as a particularly versatile class of compounds, exhibiting a remarkable spectrum of biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this compound derivatives, with a focus on their anticancer, antiviral, and cytokinin-like properties. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established knowledge with practical, field-proven insights to accelerate the discovery and development of novel therapeutics based on this promising chemical scaffold.

The Chemical Landscape: Synthesis of this compound Derivatives

The synthetic accessibility of this compound derivatives is a key factor driving their exploration in drug discovery. The primary and most common method for their synthesis is the alkylation of adenine with a substituted benzyl bromide under basic conditions. However, this seemingly straightforward reaction presents challenges in regioselectivity, often yielding a mixture of N9, N7, and N3 isomers. The choice of solvent plays a crucial role in directing the regioselectivity, with polar aprotic solvents like DMSO favoring the formation of the desired Nthis compound product.

Representative Synthetic Protocols

To provide a practical understanding of the synthesis of these derivatives, two detailed protocols are presented below, illustrating the preparation of a halogenated derivative and a precursor for further functionalization.

Protocol 1: Synthesis of 2-Chloro-N6-benzyladenosine

This protocol outlines a multi-step synthesis starting from 2,6-dichloropurine.

-

Step 1: Ribosylation of 2,6-Dichloropurine: 2,6-Dichloropurine is reacted with a protected ribose derivative, such as 1-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., SnCl4) in a dry aprotic solvent like acetonitrile. This step introduces the ribose moiety at the N9 position.

-

Step 2: Ammonolysis of 2,6-Dichloropurine Riboside: The resulting 2,6-dichloro-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine is then subjected to ammonolysis. This is typically achieved by treating the compound with a solution of ammonia in methanol at elevated temperature and pressure in a sealed vessel. This step selectively displaces the chlorine atom at the C6 position with an amino group.

-

Step 3: Benzylation of 2-Chloroadenosine: The obtained 2-chloroadenosine is then benzylated at the N6 position. This can be achieved by reacting it with benzyl bromide in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Step 4: Deprotection: Finally, the benzoyl protecting groups on the ribose moiety are removed by treatment with a base, such as sodium methoxide in methanol, to yield the final product, 2-chloro-N6-benzyladenosine.

Protocol 2: Synthesis of 8-Bromo-9-benzyladenine

This protocol describes the synthesis of an 8-bromo derivative, which can serve as a versatile intermediate for further diversification.

-

Step 1: Benzylation of Adenine: Adenine is reacted with benzyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. This reaction primarily yields Nthis compound, along with smaller amounts of other isomers which need to be separated by chromatography.

-

Step 2: Bromination of this compound: The purified this compound is then brominated at the C8 position. This is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as chloroform or acetic acid. The reaction is often initiated by light or a radical initiator.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure 8-bromo-9-benzyladenine.

.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a wide array of biological activities, making them attractive candidates for therapeutic development in various disease areas.

Anticancer Activity: A Multi-pronged Attack on Malignancy

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of breast, colon, and leukemia.[1] Their anticancer effects are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.

Mechanism of Action:

-

Apoptosis Induction: Several this compound derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves the activation of caspase-9 and the subsequent activation of the executioner caspase-3. This leads to the cleavage of cellular proteins and ultimately, cell death.

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, often at the G1/S or G2/M checkpoints. This prevents cancer cells from dividing and proliferating. The exact mechanism can involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins.

Signaling Pathway: Induction of Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Representative this compound Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N6-benzyladenosine | HeLa | 15.2 | [2] |

| 2-Chloro-N6-(3-iodobenzyl)adenosine | MCF-7 | 8.5 | [3] |

| 8-Bromo-9-benzyladenine | HL-60 | 12.1 | [4] |

| Compound 19 (an azaglycophymine derivative) | BT-474 | ~4 | [1] |

Antiviral Activity: Combating Viral Infections

Certain this compound derivatives have shown promising activity against a range of DNA and RNA viruses. This includes activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV).

Mechanism of Action:

The antiviral mechanism of action for many this compound derivatives is still under investigation, but it is believed that they may interfere with viral replication by inhibiting key viral enzymes, such as DNA polymerase or reverse transcriptase. Some derivatives may also act as nucleoside analogues, becoming incorporated into the growing viral DNA or RNA chain and causing chain termination.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay is used to evaluate the ability of a compound to protect cells from the destructive effects of a virus.

-

Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells for HSV) in a 96-well plate.

-

Compound and Virus Addition: Add serial dilutions of the this compound derivatives to the wells, followed by a known amount of the virus. Include a virus control (no compound) and a cell control (no virus).

-

Incubation: Incubate the plate at 37°C until the virus control wells show significant CPE (typically 3-5 days).

-

CPE Evaluation: Observe the wells under a microscope and score the level of CPE in each well. Alternatively, cell viability can be quantified using a dye such as neutral red or by the MTT assay.

-

Data Analysis: Calculate the EC50 value (the concentration of the compound that protects 50% of the cells from CPE).

Cytokinin Activity: Regulating Plant Growth and Development

This compound itself is a well-known synthetic cytokinin, a class of plant hormones that promote cell division and have various other effects on plant growth and development. Derivatives of this compound can exhibit modified cytokinin or even anticytokinin activity, making them valuable tools for agricultural and horticultural applications.

Mechanism of Action:

Cytokinins exert their effects by binding to and activating specific receptors, which are transmembrane histidine kinases (e.g., AHK2, AHK3, and CRE1/AHK4 in Arabidopsis thaliana). This binding initiates a phosphorelay signaling cascade that ultimately leads to the activation of transcription factors and the regulation of gene expression. The specific substitutions on the this compound scaffold can influence the binding affinity and selectivity for different cytokinin receptors.[3]

Signaling Pathway: Cytokinin Signaling

Caption: Simplified cytokinin signaling pathway.

Experimental Protocol: Tobacco Callus Bioassay

This classic bioassay is used to determine the cytokinin activity of a compound by measuring its ability to promote cell division and growth in tobacco callus tissue.

-

Callus Initiation: Initiate callus from tobacco stem or leaf explants on a suitable callus induction medium.

-

Subculture: Subculture the callus onto a basal medium lacking cytokinins to deplete endogenous hormones.

-

Treatment: Transfer small, uniform pieces of callus to a fresh basal medium supplemented with different concentrations of the this compound derivatives. Include a negative control (no cytokinin) and a positive control (e.g., kinetin or 6-benzylaminopurine).

-

Incubation: Incubate the cultures in the dark at 25°C for 4-6 weeks.

-

Growth Measurement: Determine the fresh and dry weight of the callus tissue.

-

Data Analysis: Plot the callus growth against the concentration of the test compound to determine the optimal concentration for promoting cell division.

Structure-Activity Relationships: Designing for Potency and Selectivity